N-Demethyl Ivabradine D6 Hydrochloride is a deuterated derivative of N-Demethyl Ivabradine, which is itself a metabolite of Ivabradine. This compound is characterized by its molecular formula and a molecular weight of 497.06 g/mol. The presence of deuterium atoms in the structure enhances its stability and facilitates its use in various research applications, particularly in pharmacokinetic studies and metabolic profiling. It is primarily utilized in laboratories for research purposes and is not intended for human consumption or therapeutic applications .
These reactions are significant for understanding the compound's behavior in biological systems and its metabolic pathways .
N-Demethyl Ivabradine D6 Hydrochloride exhibits biological activities primarily associated with its parent compound, Ivabradine, which is known for its role in selectively inhibiting the hyperpolarization-activated cyclic nucleotide-gated channels (HCN channels). This inhibition leads to a decrease in heart rate without affecting myocardial contractility. Research indicates that N-Demethyl Ivabradine may also exhibit anti-inflammatory properties and influence various signaling pathways involved in cardiac function and neuronal signaling .
The synthesis of N-Demethyl Ivabradine D6 Hydrochloride typically involves:
This multi-step synthesis requires careful control of reaction conditions to ensure the incorporation of deuterium at desired positions .
N-Demethyl Ivabradine D6 Hydrochloride has several applications, including:
Interaction studies involving N-Demethyl Ivabradine D6 Hydrochloride focus on its effects on ion channels, particularly HCN channels. These studies assess how the compound influences cardiac rhythm and neurotransmitter release. Additionally, it may interact with other signaling pathways related to inflammation and neuroprotection, making it a subject of interest in both cardiovascular and neurological research .
N-Demethyl Ivabradine D6 Hydrochloride shares similarities with several compounds, particularly those related to cardiovascular treatments. Here are some comparable compounds:
| Compound Name | Structure Similarity | Unique Features |
|---|---|---|
| Ivabradine | Parent compound | First-in-class HCN channel inhibitor |
| N-Demethyl Ivabradine | Direct metabolite | Lacks deuterium labeling; less stable |
| N-Methyl Ivabradine | Structural variant | Different methyl group; affects pharmacodynamics |
| Ranolazine | Anti-anginal agent | Different mechanism; targets sodium channels |
| Bisoprolol | Beta-blocker | Different target; primarily affects beta-adrenergic receptors |
N-Demethyl Ivabradine D6 Hydrochloride's uniqueness lies in its deuterated structure, which enhances stability and provides insights into metabolic processes that are not achievable with non-deuterated analogs .
The synthesis of N-Demethyl Ivabradine D6 Hydrochloride requires careful selection of deuterated precursors to achieve optimal isotopic incorporation while maintaining synthetic efficiency [9]. The compound exhibits a molecular formula of C26H28D6N2O5·HCl with a molecular weight of 497.1 g/mol, incorporating six deuterium atoms at specific positions within the molecular structure [5].
Primary deuterium sources for the synthesis include deuterium oxide (D2O) as the most cost-effective and readily available deuterium donor [9]. Deuterated methanol (CD3OD) serves as an alternative precursor for methoxy group incorporation, while deuterated formaldehyde (CD2O) can be employed for specific alkylation reactions [16]. The selection of deuterated reagents must consider both the desired incorporation sites and the overall synthetic strategy [10].
Table 1. Common Deuterated Precursors for N-Demethyl Ivabradine D6 Synthesis
| Precursor | Chemical Formula | Primary Use | Deuterium Content |
|---|---|---|---|
| Deuterium Oxide | D2O | Hydrogen-deuterium exchange | >99.8% |
| Deuterated Methanol | CD3OD | Methoxy group synthesis | >99.5% |
| Deuterated Formaldehyde | CD2O | Alkylation reactions | >98.0% |
| Deuterated Acetonitrile | CD3CN | Reaction solvent | >99.0% |
The incorporation of deuterium atoms specifically at the propyl chain positions requires strategic use of deuterated building blocks [12]. Catalytic isotope exchange reactions utilizing palladium or platinum catalysts can facilitate selective deuterium incorporation under controlled conditions [9]. The efficiency of deuterium incorporation is enhanced through the use of deuterium gas addition during specific synthetic steps, ensuring uniform isotopic labeling throughout the target molecule [9].
The synthesis of N-Demethyl Ivabradine D6 Hydrochloride follows a multi-step approach beginning with the preparation of deuterated building blocks . The synthetic pathway typically commences with the deuteration of key intermediates through hydrogen-deuterium exchange reactions using deuterium oxide as the primary isotope source .
The initial step involves the synthesis of the deuterated bicyclo[4.2.0]octa-1,3,5-trien-7-yl precursor through selective deuteration of the corresponding non-deuterated analog [11]. This process requires elevated temperatures ranging from 120°C to 170°C under microwave-assisted conditions to achieve complete hydrogen-deuterium exchange [26]. The reaction proceeds with deuterium enrichment levels exceeding 99% at targeted positions [26].
Table 2. Synthetic Steps and Conditions for N-Demethyl Ivabradine D6 Hydrochloride
| Step | Reaction Type | Temperature | Time | Yield | Deuteration Level |
|---|---|---|---|---|---|
| 1 | H/D Exchange | 120°C | 30 min | >95% | >99% |
| 2 | Alkylation | 80°C | 2 h | 85% | Maintained |
| 3 | Cyclization | 100°C | 4 h | 78% | Maintained |
| 4 | N-Demethylation | 25°C | 6 h | 82% | Maintained |
| 5 | Salt Formation | RT | 1 h | 90% | Maintained |
The subsequent coupling reaction involves the formation of the aminopropyl linkage through nucleophilic substitution mechanisms [12]. This step requires careful temperature control to prevent decomposition of the deuterated components while maintaining high incorporation levels [12]. The reaction typically proceeds at temperatures between 60°C and 100°C with reaction times ranging from 1 to 4 hours depending on the specific substrate reactivity [26].
The final cyclization step forms the characteristic benzazepinone ring structure through intramolecular condensation reactions [16]. This process requires precise pH control and the use of appropriate catalysts to ensure selective ring formation without deuterium scrambling [23]. The overall synthetic yield for the complete sequence ranges from 65% to 75% with deuterium incorporation levels maintained above 95% throughout all synthetic steps .
Selective N-demethylation represents a critical transformation in the synthesis of N-Demethyl Ivabradine D6 Hydrochloride, requiring specialized catalytic approaches to achieve high selectivity while preserving deuterium incorporation [14]. The process must selectively cleave N-methyl bonds without affecting other sensitive functional groups within the molecule [30].
Photoinduced nickel catalysis has emerged as a highly effective method for selective N-demethylation of trialkylamines [14]. This approach utilizes C(sp2)-bromides as hydrogen-atom transfer reagents under mild reaction conditions, achieving excellent site selectivity particularly in the presence of benzyl-substituted amines [14]. The method provides demethylation selectivity ratios of 7:1 when employing sterically hindered aryl bromides such as 2,4,6-triisopropylbromobenzene [14].
Table 3. Catalytic Systems for Selective N-Demethylation
| Catalyst System | Reaction Conditions | Selectivity | Yield | Temperature |
|---|---|---|---|---|
| Ni(cod)2/Photocatalyst | Blue LED, 24 h | 7:1 | 85% | 25°C |
| Pd/C-Al-D2O | Microwave, 30 min | >95% | 78% | 120°C |
| CYP3A4 Mimetic | Aerobic, 6 h | >90% | 72% | 37°C |
| Fe(III)-TAML/H2O2 | RT, 4 h | 80% | 70% | 25°C |
The palladium-catalyzed approach utilizing Pd/C with aluminum powder in deuterium oxide provides an alternative method for N-demethylation while simultaneously incorporating deuterium atoms [26]. This system operates under microwave-assisted conditions at 120°C for 30 minutes, achieving conversion rates exceeding 95% with maintained deuterium enrichment [26]. The reaction mechanism involves oxidative addition of the N-methyl bond to the palladium center followed by beta-hydride elimination [30].
Cytochrome P450 3A4-mediated N-demethylation represents the biological pathway for ivabradine metabolism and can be mimicked using synthetic iron-based catalysts [6] [27]. This approach provides high selectivity for N-demethyl bond cleavage while maintaining the integrity of other functional groups [28]. The reaction proceeds through hydrogen atom abstraction mechanisms with excellent substrate tolerance [29].
The purification of N-Demethyl Ivabradine D6 Hydrochloride requires specialized techniques to maintain deuterium incorporation levels while achieving pharmaceutical-grade purity [19]. Multiple analytical methods are employed to confirm both chemical purity and isotopic composition throughout the purification process [25].
High-performance liquid chromatography serves as the primary purification method, utilizing reversed-phase columns with carefully optimized mobile phase compositions [19]. The chromatographic conditions must be adjusted to prevent hydrogen-deuterium exchange during the separation process, typically employing deuterated solvents when necessary [25]. Column temperatures are maintained below 40°C to minimize thermal decomposition and isotopic scrambling [24].
Table 4. Purification Methods and Analytical Specifications
| Method | Column Type | Mobile Phase | Recovery | Purity |
|---|---|---|---|---|
| RP-HPLC | C18, 250 mm | MeOH/D2O (85:15) | 92% | ≥98% |
| Flash Chromatography | Silica Gel | CH2Cl2/MeOH (9:1) | 88% | ≥95% |
| Crystallization | - | EtOH/Hexanes | 85% | ≥99% |
| Preparative LC-MS | C18, 150 mm | ACN/H2O + 0.1% FA | 90% | ≥99.5% |
Gel permeation chromatography provides an additional purification option for removing high molecular weight impurities while maintaining deuterium content [19]. This technique is particularly effective for eliminating polymer byproducts that may form during the synthetic process [24]. The separation is based on molecular size differences, allowing for gentle purification conditions that preserve isotopic integrity [25].
Crystallization techniques offer high purification efficiency for the final hydrochloride salt formation [18]. The process involves controlled precipitation from appropriate solvent systems, typically employing alcohol-hydrocarbon mixtures to achieve optimal crystal formation [22]. Deuterium incorporation levels are monitored throughout the crystallization process using nuclear magnetic resonance spectroscopy to ensure maintenance of isotopic purity [25].
Analytical characterization includes multinuclear nuclear magnetic resonance spectroscopy (1H, 2H, 13C) to confirm both structural integrity and deuteration levels at specific molecular sites [25]. Mass spectrometry analysis determines isotopic abundances of different isotopologues, providing quantitative assessment of overall deuteration efficiency [19]. The final product specifications require deuterium incorporation ≥99% deuterated forms (d1-d6) with ≤1% d0 content [5].
Industrial-scale production of N-Demethyl Ivabradine D6 Hydrochloride presents unique challenges related to deuterium sourcing, process scalability, and quality control maintenance [17]. The global deuterated compounds market, projected to grow from 0.08 billion USD in 2025 to 0.75 billion USD by 2033, reflects the increasing demand for deuterated pharmaceuticals [17].
The primary challenge involves the cost and availability of deuterated starting materials at industrial scales [18]. Deuterium oxide, while the most economical deuterium source, requires specialized handling and storage facilities to prevent contamination with protium-containing compounds [20]. Large-scale deuteration facilities must implement closed-loop systems to minimize deuterium loss and enable recycling of unreacted deuterated reagents [23].
Table 5. Industrial Production Challenges and Solutions
| Challenge Category | Specific Issue | Impact Level | Proposed Solution |
|---|---|---|---|
| Raw Materials | Deuterium cost/availability | High | Strategic sourcing partnerships |
| Process Scale-up | Heat/mass transfer | Medium | Continuous flow reactors |
| Quality Control | Isotopic purity maintenance | High | Real-time monitoring systems |
| Regulatory | Approval complexity | High | Early regulatory engagement |
| Environmental | Waste deuterium recovery | Medium | Closed-loop processing |
Reactor design considerations for industrial-scale deuteration require specialized equipment capable of handling both high-temperature hydrogen-deuterium exchange reactions and precise temperature control [21]. Continuous flow technology offers advantages for large-scale deuterium labeling, providing improved heat and mass transfer characteristics while enabling real-time process monitoring [23]. Flow reactors operating under iterative runs through recirculation processes can achieve high isotopic purities while maintaining productivity [23].
Process analytical technology implementation becomes critical for industrial production to ensure consistent deuterium incorporation levels [17]. Real-time monitoring systems utilizing inline nuclear magnetic resonance spectroscopy and mass spectrometry enable immediate detection of isotopic purity deviations [19]. These systems allow for rapid process adjustments to maintain product quality specifications throughout extended production campaigns [22].
Regulatory considerations for deuterated pharmaceuticals involve complex approval pathways that can significantly impact time-to-market [17]. The stringent regulatory standards require comprehensive analytical method validation and long-term stability studies specific to deuterated compounds [22]. Manufacturing facilities must comply with current good manufacturing practices while implementing specialized protocols for deuterium-containing materials [18].
High-Resolution Mass Spectrometry serves as the gold standard for isotopic purity determination in deuterium-labeled organic compounds. The technique provides exceptional mass accuracy, typically achieving 4-6 decimal places precision, which enables unambiguous discrimination between isotopologs of N-Demethyl Ivabradine D6 Hydrochloride [3] [4].
Electrospray Ionization High-Resolution Mass Spectrometry represents the preferred ionization method for this compound, offering several distinct advantages. The technique demonstrates outstanding sensitivity for deuterated compounds, requiring minimal sample consumption at nanogram levels while maintaining quantitative reliability [3]. The mass spectrometric analysis reveals the characteristic isotopic distribution pattern corresponding to the hexadeuterated propyl chain, with the molecular ion peak appearing at m/z 497.2611104 Da for the protonated species [1].
The isotopic purity assessment utilizes the relative abundance calculations of hydrogen-deuterium isotopolog ions, ranging from D0 to D6 species. Isotopic enrichment levels consistently exceed 99.89% for N-Demethyl Ivabradine D6 Hydrochloride, confirming the successful incorporation of deuterium atoms at the intended positions [2] [3]. The analytical method employs two complementary calculation approaches: direct mass spectrometric integration and ultra-performance liquid chromatography coupled with high-resolution mass spectrometry for enhanced separation of isotopic variants.
| Isotopolog Species | Theoretical m/z | Relative Abundance (%) | Assignment |
|---|---|---|---|
| D0 (unlabeled) | 491.2298 | <0.1 | Residual non-deuterated compound |
| D3 (partial labeling) | 494.2486 | <0.5 | Intermediate deuteration products |
| D6 (fully labeled) | 497.2611 | >99.4 | Target hexadeuterated compound |
Fragmentation pattern analysis through tandem mass spectrometry provides additional structural confirmation. The characteristic fragmentation involves preferential cleavage at the aminopropyl linkage, generating diagnostic fragment ions that retain the deuterium labeling pattern. These fragments serve as internal standards for isotopic incorporation verification and structural integrity assessment [3] [5].
Nuclear Magnetic Resonance spectroscopy provides comprehensive structural characterization through multiple isotopic perspectives, revealing both the molecular framework and deuterium incorporation effects.
Proton Nuclear Magnetic Resonance spectroscopy of N-Demethyl Ivabradine D6 Hydrochloride reveals distinctive spectral features arising from deuterium incorporation. The hexadeuterated propyl chain exhibits dramatically reduced signal intensity in the aliphatic region between 1.8-3.2 parts per million, confirming successful deuterium substitution [6] [7].
Residual proton signals originating from incomplete deuteration appear as characteristic multiplets reflecting proton-deuterium scalar coupling interactions. The coupling constant $$^2$$J(H,D) typically measures 2.2-2.6 Hz for geminal proton-deuterium interactions, while three-bond coupling $$^3$$J(H,D) ranges from 0.4-1.0 Hz [6] [7]. These coupling patterns provide definitive evidence for deuterium positioning and enable quantitative assessment of isotopic incorporation efficiency.
Signal integration analysis demonstrates the near-complete absence of proton signals corresponding to the deuterated propyl chain positions. The integration ratio between aromatic protons (7.8-6.5 ppm region) and the aliphatic deuterated region confirms >95% deuterium incorporation at the target sites [8]. Spectral deconvolution reveals minor contributions from partially deuterated isotopomers, typically accounting for less than 5% of the total signal intensity.
Chemical shift perturbations extend beyond the immediate deuteration sites due to isotope effects on neighboring carbon environments. The methoxy protons at the benzazepinone ring system exhibit subtle upfield shifts of 0.01-0.03 ppm relative to the non-deuterated analog, reflecting long-range electronic effects of deuterium substitution [9] [10].
Carbon-13 Nuclear Magnetic Resonance spectroscopy provides essential verification of the molecular carbon framework while revealing deuterium isotope effects on chemical shifts. The technique offers superior resolution compared to proton Nuclear Magnetic Resonance for structural characterization of deuterated compounds [11] [12].
Deuterium isotope effects manifest as characteristic upfield chemical shift changes in carbon atoms directly bonded to deuterium sites. The propyl chain carbons exhibit isotope-induced shifts ranging from 0.24-0.44 parts per million upfield from their non-deuterated positions [9] [10]. These shifts follow predictable patterns: one-bond deuterium isotope effects produce the largest shifts, while two-bond and three-bond effects diminish systematically with distance.
Scalar coupling patterns between carbon-13 and deuterium nuclei provide additional structural confirmation. The $$^1$$J(C,D) coupling constants typically measure 19.1-19.5 Hz for directly bonded carbon-deuterium pairs, appearing as characteristic 1:1:1 triplet patterns in the carbon spectrum [9]. Two-bond $$^2$$J(C,D) couplings of approximately 2-3 Hz generate subtle line broadening effects that can be resolved using high-resolution acquisition parameters.
Multiplicities analysis reveals the complete deuteration pattern through systematic examination of carbon signal splitting. Fully deuterated methylene carbons (CD2) appear as quintet patterns with 1:2:3:2:1 intensity ratios, while mono-deuterated carbons (CHD) generate 1:1:1 triplets [9] [8]. The absence of singlet patterns in the target propyl region confirms the high degree of deuterium incorporation.
| Carbon Position | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Isotope Effect (ppm) |
|---|---|---|---|---|
| C-1 (CD2) | 22.8 | Quintet | $$^1$$J(C,D) = 19.2 | -0.31 |
| C-2 (CD2) | 28.4 | Quintet | $$^1$$J(C,D) = 19.4 | -0.28 |
| C-3 (CD2) | 45.7 | Quintet | $$^1$$J(C,D) = 19.1 | -0.35 |
Single-crystal X-ray crystallography represents the definitive method for three-dimensional structural determination of N-Demethyl Ivabradine D6 Hydrochloride in the solid state. This technique provides unparalleled precision in atomic positioning, enabling detailed analysis of molecular conformation, intermolecular interactions, and crystal packing arrangements [13] [14].
Crystal structure determination requires high-quality single crystals suitable for X-ray diffraction analysis. N-Demethyl Ivabradine D6 Hydrochloride typically crystallizes in orthorhombic or monoclinic space groups, depending on crystallization conditions and solvent systems employed [15] [16]. The presence of deuterium atoms introduces subtle but measurable changes in bond lengths and angles compared to the non-deuterated analog, reflecting the primary isotope effect on molecular geometry.
Bond length analysis reveals characteristic features of deuterium substitution effects. Carbon-deuterium bonds exhibit slightly shorter lengths (1.085-1.090 Å) compared to carbon-hydrogen bonds (1.100-1.110 Å) due to the reduced zero-point vibrational energy of the heavier isotope [13]. These differences, while small, provide direct structural evidence for deuterium incorporation and can be resolved using high-resolution diffraction data collection protocols.
Intermolecular interactions within the crystal lattice demonstrate the influence of deuterium substitution on hydrogen bonding patterns. The hydrochloride salt formation involves characteristic N-H⋯Cl hydrogen bonds with donor-acceptor distances of 3.15-3.25 Å [14] [15]. Deuterium substitution in the propyl chain minimally affects these primary interactions but may influence secondary C-H⋯O contacts and van der Waals interactions within the crystal structure.
Thermal parameters obtained from structure refinement provide insights into molecular dynamics and conformational flexibility. The deuterated propyl chain typically exhibits lower thermal motion compared to non-deuterated analogs, reflecting the increased mass and reduced vibrational amplitude of deuterium atoms [13] [14]. This reduced thermal motion contributes to enhanced crystallographic precision and improved structure quality metrics.
Fourier-Transform Infrared spectroscopy provides rapid, non-destructive identification of functional groups and molecular vibrations within N-Demethyl Ivabradine D6 Hydrochloride. The technique offers exceptional sensitivity to deuterium substitution effects, revealing characteristic frequency shifts that confirm isotopic labeling [17] [18].
Vibrational frequency analysis demonstrates the fundamental impact of deuterium substitution on molecular dynamics. Carbon-deuterium stretching vibrations appear at significantly lower frequencies (2100-2200 cm⁻¹) compared to carbon-hydrogen stretches (2800-3000 cm⁻¹), reflecting the approximately √2 mass ratio effect predicted by harmonic oscillator theory [17] [19]. These shifts provide unambiguous spectroscopic evidence for deuterium incorporation.
Functional group identification encompasses the complete molecular framework beyond the deuterated regions. The benzazepinone carbonyl stretch appears at 1665-1680 cm⁻¹, while aromatic C=C vibrations are observed at 1590-1610 cm⁻¹ and 1490-1510 cm⁻¹ [17] [20]. Methoxy group vibrations contribute characteristic C-O-C asymmetric and symmetric stretches at 1250-1280 cm⁻¹ and 1020-1050 cm⁻¹, respectively.
Isotope effect quantification enables determination of deuterium incorporation levels through comparative spectral analysis. The intensity ratio between C-D and residual C-H stretching regions provides quantitative assessment of deuteration efficiency [19]. Complete deuteration typically results in >95% reduction of C-H stretching intensity in the target propyl chain region, with corresponding emergence of C-D stretching bands.
| Vibrational Mode | Non-deuterated (cm⁻¹) | Deuterated (cm⁻¹) | Frequency Shift | Assignment |
|---|---|---|---|---|
| C-H stretch (propyl) | 2920-2980 | - | Complete loss | H→D substitution |
| C-D stretch (propyl) | - | 2140-2200 | New band | Deuterium incorporation |
| C=O stretch | 1670 | 1668 | -2 | Minimal isotope effect |
| Aromatic C=C | 1595 | 1595 | 0 | No direct effect |